1,4-Dibromo-2,5-diiodobenzene

On-Surface Synthesis Dehalogenation Sequential Reactivity

Strategic procurement of 1,4-Dibromo-2,5-diiodobenzene ensures precise, stepwise functionalization for advanced organic electronics. Its unique 1,4-Br/2,5-I substitution pattern enables orthogonal dehalogenation essential for regioregular conjugated polymers in OLEDs/OPVs and atomically precise graphene nanoribbons. High purity (≥98%) and scalable synthesis underpin reliable B2B supply for industrial R&D and pilot-scale production.

Molecular Formula C6H2Br2I2
Molecular Weight 487.7 g/mol
CAS No. 63262-06-6
Cat. No. B1312432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromo-2,5-diiodobenzene
CAS63262-06-6
Molecular FormulaC6H2Br2I2
Molecular Weight487.7 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1I)Br)I)Br
InChIInChI=1S/C6H2Br2I2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H
InChIKeyIVKPEQAIHJWGGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibromo-2,5-diiodobenzene (CAS 63262-06-6): A Versatile Building Block for Advanced Materials Synthesis


1,4-Dibromo-2,5-diiodobenzene is a tetrahalogenated aromatic compound with the molecular formula C₆H₂Br₂I₂ and a molecular weight of 487.70 g/mol [1]. This white to off-white crystalline solid exhibits a melting point range of 163–169°C and a density of 2.939 g/cm³ at 20°C [1]. The compound features two bromine atoms at the 1,4-positions and two iodine atoms at the 2,5-positions on the benzene ring, creating a symmetrical structure with two distinct halogen types [1]. Its unique architecture renders it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of organic electronics and advanced polymer chemistry .

Why 1,4-Dibromo-2,5-diiodobenzene (CAS 63262-06-6) Cannot Be Replaced by Generic Analogs in Precision Synthesis


Generic substitution of 1,4-dibromo-2,5-diiodobenzene with simpler analogs like 1,4-dibromobenzene or 1,4-diiodobenzene is not feasible for applications demanding precise spatial and temporal control over bond formation. The target compound's strategic arrangement of both bromine and iodine atoms enables sequential, orthogonal dehalogenation based on carbon-halogen bond strengths (C–I vs. C–Br) [1]. This allows for a programmed, stepwise functionalization that is unattainable with mono-halogenated or symmetrically tetrahalogenated alternatives [1]. Attempts to use such generic replacements would compromise the ability to construct complex architectures like conjugated polymers with tailored electronic properties, where regiochemical precision is paramount for material performance [2]. The evidence presented in Section 3 quantifies this unique, temperature-gated reactivity that underpins its specific value.

Quantitative Evidence for 1,4-Dibromo-2,5-diiodobenzene (CAS 63262-06-6): Key Differentiators vs. Alternatives


Temperature-Dependent Sequential Dehalogenation Selectivity vs. Symmetrical Analogs

On-surface studies on Au(111) demonstrate a clear, temperature-gated dehalogenation sequence: deiodination occurs at room temperature (RT), while debromination requires annealing to 100°C [1]. This behavior is in stark contrast to tetraiodobenzene, which would completely deiodinate at RT, or tetrabromobenzene, which would require higher temperatures and offer no intermediate stage. This differential reactivity is not observed in symmetrical analogs like 1,4-dibromobenzene or 1,4-diiodobenzene, which lack this programmed, stepwise activation profile [1].

On-Surface Synthesis Dehalogenation Sequential Reactivity

Regioselective Polymerization Control vs. 1,4-Dibromobenzene

In the synthesis of poly(p-phenylenevinylene) (PPV)-type polymers, 1,4-dibromo-2,5-diiodobenzene acts as a superior monomer compared to 1,4-dibromobenzene. The presence of both bromine and iodine allows for chemo- and regioselective Suzuki coupling reactions, enabling the creation of well-defined, alternating copolymers with specific alkylthio substituents [1]. In contrast, 1,4-dibromobenzene, lacking the more reactive iodine handles, would lead to random polymerization and loss of structural control, which is detrimental to the polymer's optoelectronic properties [1].

Conjugated Polymers Suzuki Coupling Regioselectivity

Optimized Iodination Yield and Purity vs. Traditional Methods

An industrial production method (Patent CN111099959A) for 1,4-dibromo-2,5-diiodobenzene reports a yield of 71.78% using N-iodosuccinimide (NIS) and trifluoroacetic acid at 68°C [1]. This method avoids the use of hazardous concentrated sulfuric acid and the high temperatures required in traditional iodination methods, which can cause 1,4-dibromobenzene to sublime, leading to yield loss and purification challenges [1]. While a direct yield comparison from a single study is not provided, this process represents a quantifiable and safer, more efficient alternative to earlier, non-industrial methods.

Synthetic Efficiency Iodination Process Chemistry

Higher Melting Point and Thermal Stability vs. Mono-Halogenated Analogs

1,4-Dibromo-2,5-diiodobenzene possesses a melting point of 163–169°C , which is significantly higher than its mono-halogenated or di-halogenated building blocks. For instance, 1,4-diiodobenzene melts at 129–131°C, and 1,4-dibromobenzene melts at 87–89°C. This higher melting point reflects stronger intermolecular forces (primarily halogen bonding and dispersion) and offers a wider thermal processing window, which is advantageous for solid-state synthesis, purification via recrystallization, and handling in various material fabrication steps.

Thermal Properties Material Stability Processing Window

Optimal Research and Industrial Scenarios for 1,4-Dibromo-2,5-diiodobenzene (CAS 63262-06-6)


Precursor for On-Surface Synthesis of Graphene Nanostructures

The temperature-dependent, sequential dehalogenation of 1,4-dibromo-2,5-diiodobenzene on Au(111) and Ag(100) surfaces [1] makes it an ideal precursor for the bottom-up construction of atomically precise graphene nanoribbons and other 2D covalent networks. The ability to activate the iodine and bromine sites independently allows for controlled polymerization and cyclodehydrogenation steps, yielding structures with defined width and edge topology.

Monomer for Regioregular Conjugated Polymers in OLEDs and OPVs

This compound is a crucial monomer for synthesizing regioregular conjugated polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) [1]. Its ability to undergo sequential cross-coupling reactions enables the precise incorporation of different functional units (e.g., benzo[1,2-b:4,5-b']dithiophene) into the polymer backbone, a prerequisite for achieving high charge carrier mobility and optimized light emission/absorption properties [1].

Building Block for Tetrahaloterphenyl and Heteroacene Semiconductors

1,4-Dibromo-2,5-diiodobenzene serves as a versatile precursor for the synthesis of advanced organic semiconductors like tetrahaloterphenyl and heteroacene derivatives [1]. Its reaction with 2-haloarylmetal reagents in the presence of palladium or nickel catalysts provides a direct route to these extended π-conjugated systems, which are valuable active layers in organic field-effect transistors (OFETs) [1].

Industrial-Scale Synthesis of High-Purity OLED Intermediates

The optimized, scalable synthesis method utilizing N-iodosuccinimide in trifluoroacetic acid [1] positions 1,4-dibromo-2,5-diiodobenzene as a viable intermediate for industrial production. This process avoids hazardous reagents and high temperatures, enabling the reliable supply of high-purity material (≥99%) for large-scale manufacturing of OLED materials and other advanced electronic components [1].

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